trans-Decahydro-[1,5]naphthyridine
CAS No.:
Cat. No.: VC13762855
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
* For research use only. Not for human or veterinary use.
![trans-Decahydro-[1,5]naphthyridine -](/images/structure/VC13762855.png)
Specification
Molecular Formula | C8H16N2 |
---|---|
Molecular Weight | 140.23 g/mol |
IUPAC Name | (4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine |
Standard InChI | InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8+ |
Standard InChI Key | RQPDLNSKAAOHTF-OCAPTIKFSA-N |
Isomeric SMILES | C1C[C@@H]2[C@H](CCCN2)NC1 |
SMILES | C1CC2C(CCCN2)NC1 |
Canonical SMILES | C1CC2C(CCCN2)NC1 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
trans-Decahydro- naphthyridine features a bicyclic framework comprising two fused six-membered rings, each containing one nitrogen atom. The trans configuration ensures that substituents on the bridgehead carbons occupy opposite equatorial positions, minimizing steric strain and enhancing thermodynamic stability. X-ray crystallographic analyses of related decahydro-naphthyridine derivatives reveal chair conformations for both rings, with nitrogen lone pairs oriented to facilitate hydrogen bonding and Lewis acid interactions .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₈H₁₆N₂·2HCl |
Molecular Weight | 213.15 g/mol |
Solubility | Highly soluble in water, polar solvents |
Appearance | White crystalline solid |
Stability | Stable under ambient conditions |
Stereochemistry | trans-Decahydro configuration |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of trans-Decahydro- naphthyridine typically begins with the hydrogenation of 1,5-naphthyridine precursors. Modern protocols employ heterogeneous catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas (10–50 bar) at temperatures ranging from 80–120°C. Alternative methods utilize iridium-based catalysts, which enable asymmetric hydrogenation for enantioselective production of tetrahydro derivatives . For example, chiral ruthenium diamine complexes achieve enantiomeric ratios exceeding 83:17 in hydrogenation reactions, underscoring the role of transition-metal catalysis in stereochemical control .
Industrial Manufacturing
Industrial production scales these hydrogenation processes using continuous-flow reactors to enhance efficiency and safety. Quality control measures, including inline NMR and HPLC monitoring, ensure high purity (>98%) by eliminating partially hydrogenated byproducts. Recent innovations in catalyst recovery systems, such as magnetic nanoparticle-supported palladium, have reduced costs and environmental impact.
Chemical Reactivity and Reaction Mechanisms
Electrophilic and Nucleophilic Transformations
The saturated nitrogen atoms in trans-Decahydro- naphthyridine participate in alkylation and acylation reactions. For instance, treatment with 2-bromoethanol in the presence of cesium carbonate yields N-alkylated derivatives, while acyl chlorides form stable amides under mild conditions . Oxidation with m-chloroperbenzoic acid (m-CPBA) selectively generates N-oxide intermediates, which serve as precursors for halogenation and cross-coupling reactions .
Table 2: Representative Chemical Reactions
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
N-Alkylation | 2-Bromoethanol, Cs₂CO₃ | N-(2-Hydroxyethyl) derivatives |
Oxidation | m-CPBA, CH₂Cl₂ | 1,5-Naphthyridine N-oxides |
Reductive Amination | NaBH₃CN, MeOH | Secondary amine analogs |
Applications in Scientific Research
Organic Synthesis
The compound’s rigid bicyclic structure makes it an ideal scaffold for constructing complex heterocycles. For example, it serves as a starting material for synthesizing 1,5-naphthyridine-based ligands used in asymmetric catalysis. Chiral variants of these ligands have achieved enantioselectivities exceeding 90% in hydrogenation reactions .
Medicinal Chemistry
In drug discovery, trans-Decahydro- naphthyridine derivatives exhibit affinity for G-protein-coupled receptors (GPCRs) and ion channels. Structural modifications at the nitrogen centers modulate bioavailability and blood-brain barrier permeability, enabling central nervous system (CNS) drug development.
Comparison with Related Naphthyridine Derivatives
Unlike planar aromatic naphthyridines, the saturated trans-Decahydro variant lacks π-conjugation, resulting in distinct electronic properties. This feature reduces photoinstability and oxidative degradation, favoring applications in long-term storage formulations. Comparative studies with cis-Decahydro isomers reveal superior metabolic stability for the trans configuration due to reduced enzyme binding affinity .
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